Structural Differentiation: 5-Propionyl vs. Alternative N-Acyl Substituents in Pyrimidinyl Acyl Thioureas
The defining structural feature of this compound is the 5-propionyl substituent on the pyrimidinone ring, distinguishing it from analogs bearing acetyl, butyryl, or benzoyl groups. In the pyrimidinyl acyl thiourea series reported by Koca et al., variation of the acyl group modulated Hsp90 inhibition constants across the series, with an average inhibition constant of ~1 μM [1]. While congener-specific IC₅₀ values for the propionyl derivative are not publicly available, the class exhibits structure-dependent activity, meaning the 5-propionyl group is expected to confer a distinct pharmacological profile relative to shorter (acetyl) or longer (butyryl) acyl chains [1].
| Evidence Dimension | Acyl substituent identity and expected impact on Hsp90 inhibition |
|---|---|
| Target Compound Data | 5-propionyl (-COCH₂CH₃) substituent |
| Comparator Or Baseline | Class-level comparison against acetyl, butyryl, and benzoyl analogs within the pyrimidinyl acyl thiourea series |
| Quantified Difference | Class average inhibition constant ~1 μM; congener-specific quantitation unavailable for the target compound |
| Conditions | Hsp90 ATPase inhibition assay; MCF-7 and Saos-2 cell lines [1] |
Why This Matters
The propionyl group provides a specific steric and electronic profile that cannot be replicated by generic pyrimidinyl thiourea analogs, making CAS 861211-26-9 a non-interchangeable tool compound for SAR exploration.
- [1] Koca İ, Özgür A, Er M, Gümüş M, Açikalin Coşkun K, Tutar Y. Design and synthesis of pyrimidinyl acyl thioureas as novel Hsp90 inhibitors in invasive ductal breast cancer and its bone metastasis. Eur J Med Chem. 2016;122:280-290. View Source
